Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and hydroxyindole derivatives .
Scientific Research Applications
Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like 5-lipoxygenase, which plays a role in inflammatory processes . It also interacts with various receptors and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar in structure but differs in the position of the hydroxy and methyl groups.
Ethyl 2-methylindole-3-carboxylate: Lacks the hydroxy group, leading to different chemical properties and reactivity.
Ethyl indole-2-carboxylate: A simpler derivative without additional substituents, used in different synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1060803-17-9 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-7(2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
NPHRLVAQFDBZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)O |
Origin of Product |
United States |
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